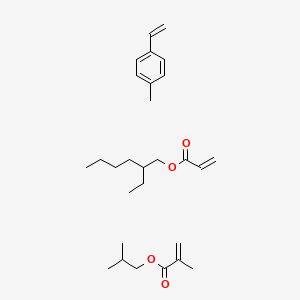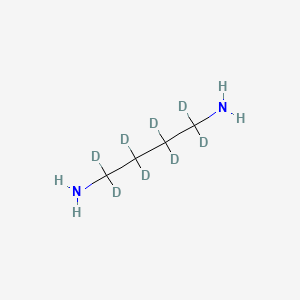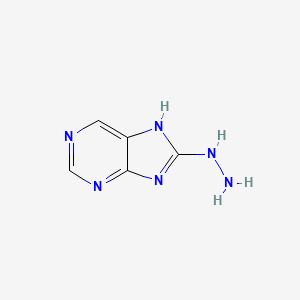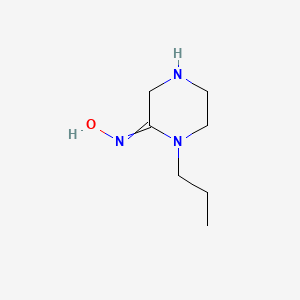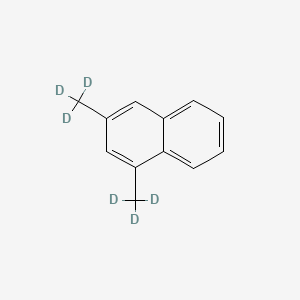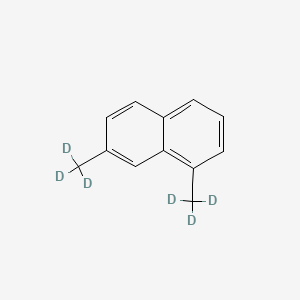
Dansyl-isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-isopropylamine is a chemical compound with the molecular formula C15H20N2O2S . It is a derivative of isopropylamine, which is used in various applications including the synthesis of pharmaceuticals and pesticides .
Synthesis Analysis
Dansyl-isopropylamine can be synthesized from dansyl-chloride, a highly reactive non-fluorescent reagent that easily reacts with amines . The reaction with 1,1-diphenylhydrazine and methoxyamine yields two new fluorescent derivatives .Molecular Structure Analysis
The structure and conformational stability of dansylamide, a related compound, have been investigated using gas-phase electron diffraction and quantum chemical calculations . The study found that different skewed conformers exist at certain temperatures, characterized by the deviation of two S–N bonds from the perpendicular orientation relative to the naphthalene plane .Chemical Reactions Analysis
Dansyl-isopropylamine can participate in various chemical reactions. For instance, it can be used in differential chemical isotopic labeling (CIL) LC-MS for quantifying a targeted metabolite in biological samples . The dansyl label can be exchanged for sterically more demanding xanthene or cyanine dyes, yielding fluorescent ligands with excellent binding properties .Safety and Hazards
Direcciones Futuras
Dansyl-based compounds have been used in the development of new generation biosensors for in vivo monitoring of traces of metals . They have also been used in the design of fluorescent probes for fast and direct sensing of nitro-organics, particularly nitroaromatics and antibiotics . These developments suggest potential future directions for the use of Dansyl-isopropylamine in similar applications.
Propiedades
IUPAC Name |
5-(dimethylamino)-N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(3)4/h5-11,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCKXJQNHMBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-isopropylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


